2-[(4-chloro-3,5-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-[(4-chloro-3,5-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C18H14ClN3O2S and its molecular weight is 371.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.0495256 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Biological Activity
- The synthesis of novel quinazolinone derivatives, including those with thiadiazole and thiadiazolone moieties, has been a subject of interest due to their expected biological activities. These compounds are synthesized through various chemical reactions and characterized by their physical and spectral properties, hinting at their potential for biological applications (Párkányi & Schmidt, 2000; Maarouf, El-Bendary, & Goda, 2004).
Antimicrobial and Antitumor Activities
- Studies have also focused on the antimicrobial and antitumor activities of quinazolinone derivatives. The design and synthesis of novel thiadiazole and selena derivatives from quinazolinones have been explored, showing promising results in antimicrobial evaluations (Ghorab, Abdel-hamide, & Zeid, 1996). Additionally, the anticancer potential of certain quinazolinone derivatives has been investigated, with some compounds showing significant activity against cancer cell lines (Joseph et al., 2010).
Anti-Inflammatory Applications
- The anti-inflammatory potential of quinazolinone derivatives has been evaluated in both in vitro and in vivo models. Compounds synthesized for this purpose have been tested and shown varying degrees of anti-inflammatory activity, highlighting their potential as therapeutic agents in treating inflammation-related conditions (Thorat et al., 2021).
Synthesis Techniques and Characterization
- Innovative synthesis techniques have been developed to create novel quinazolinone derivatives with enhanced properties. For example, the preparation and alkylation of certain quinazolinone dioxides have been described, offering insights into the chemical processes involved in creating complex molecules with potential for further biological studies (Demers, Sulsky, & Klaubert, 2009).
Properties
IUPAC Name |
2-[(4-chloro-3,5-dimethylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-10-7-12(8-11(2)16(10)19)24-9-15-21-22-17(23)13-5-3-4-6-14(13)20-18(22)25-15/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYVIYWEEBUXQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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